molecular formula C11H9NO2 B11625833 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione CAS No. 38301-04-1

2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B11625833
CAS No.: 38301-04-1
M. Wt: 187.19 g/mol
InChI Key: BCXATVHLOPBFLK-UHFFFAOYSA-N
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Description

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C11H9NO2. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione typically involves the reaction of 1H-indene-1,3(2H)-dione with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 1H-indene-1,3(2H)-dione and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-1H-indene-1,3(2H)-dione
  • 2-[(Isobutylamino)methylene]-1H-indene-1,3(2H)-dione

Uniqueness

2-[(Methylamino)methylene]-1H-indene-1,3(2H)-dione is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

38301-04-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-hydroxy-2-(methyliminomethyl)inden-1-one

InChI

InChI=1S/C11H9NO2/c1-12-6-9-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13H,1H3

InChI Key

BCXATVHLOPBFLK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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